molecular formula C8H7Cl2N3S B1659012 3,4-Dichlorobenzaldehyde thiosemicarbazone CAS No. 6292-74-6

3,4-Dichlorobenzaldehyde thiosemicarbazone

Cat. No.: B1659012
CAS No.: 6292-74-6
M. Wt: 248.13 g/mol
InChI Key: OMVGKAWQTXZISA-UUILKARUSA-N
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Description

3,4-Dichlorobenzaldehyde thiosemicarbazone is a chemical compound derived from the reaction between 3,4-dichlorobenzaldehyde and thiosemicarbazide.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dichlorobenzaldehyde thiosemicarbazone typically involves the condensation reaction between 3,4-dichlorobenzaldehyde and thiosemicarbazide. This reaction is usually carried out in an ethanol solvent under reflux conditions for several hours . The reaction can be represented as follows:

3,4-Dichlorobenzaldehyde+Thiosemicarbazide3,4-Dichlorobenzaldehyde thiosemicarbazone\text{3,4-Dichlorobenzaldehyde} + \text{Thiosemicarbazide} \rightarrow \text{this compound} 3,4-Dichlorobenzaldehyde+Thiosemicarbazide→3,4-Dichlorobenzaldehyde thiosemicarbazone

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity.

Chemical Reactions Analysis

Types of Reactions

3,4-Dichlorobenzaldehyde thiosemicarbazone undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can convert it into thiosemicarbazides.

    Substitution: It can undergo nucleophilic substitution reactions, particularly at the chlorine atoms.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Nucleophiles like amines or thiols can be used under mild conditions.

Major Products

The major products formed from these reactions include sulfoxides, sulfones, and substituted thiosemicarbazones, depending on the specific reaction conditions and reagents used .

Mechanism of Action

The mechanism of action of 3,4-dichlorobenzaldehyde thiosemicarbazone involves its ability to chelate metal ions, which can disrupt various biological processes. In cancer cells, the compound induces apoptosis by generating reactive oxygen species (ROS), leading to oxidative stress and cell death . The molecular targets include enzymes and proteins involved in cell proliferation and survival pathways.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 3,4-dichlorobenzaldehyde thiosemicarbazone exhibits higher cytotoxicity against certain cancer cell lines, making it a more potent anticancer agent . Its unique structure, with two chlorine atoms on the benzaldehyde ring, enhances its reactivity and biological activity.

Properties

CAS No.

6292-74-6

Molecular Formula

C8H7Cl2N3S

Molecular Weight

248.13 g/mol

IUPAC Name

[(E)-(3,4-dichlorophenyl)methylideneamino]thiourea

InChI

InChI=1S/C8H7Cl2N3S/c9-6-2-1-5(3-7(6)10)4-12-13-8(11)14/h1-4H,(H3,11,13,14)/b12-4+

InChI Key

OMVGKAWQTXZISA-UUILKARUSA-N

Isomeric SMILES

C1=CC(=C(C=C1/C=N/NC(=S)N)Cl)Cl

SMILES

C1=CC(=C(C=C1C=NNC(=S)N)Cl)Cl

Canonical SMILES

C1=CC(=C(C=C1C=NNC(=S)N)Cl)Cl

6292-74-6

Origin of Product

United States

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